trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate
Overview
Description
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate: is a chemical compound with the molecular formula C15H19FO2 and a molecular weight of 250.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-ethylcyclohexanecarboxylic acid with 4-fluorophenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: : trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: : The reactions typically require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to proceed efficiently .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate is used as a building block for synthesizing more complex molecules .
Biology: : Its applications in biology are less common but may include studies on molecular interactions and binding affinities .
Medicine: : There is limited information on its direct use in medicine, but it may serve as a precursor for developing pharmaceutical compounds .
Industry: : Industrial applications are minimal, primarily due to its specialized use in research .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other fluorophenyl esters and cyclohexanecarboxylates .
Uniqueness: : What sets trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate apart is its specific structural configuration, which may confer unique reactivity and binding properties .
List of Similar Compounds
- 4-Fluorophenyl 4-methylcyclohexanecarboxylate
- 4-Fluorophenyl 4-propylcyclohexanecarboxylate
- 4-Fluorophenyl 4-butylcyclohexanecarboxylate
Properties
IUPAC Name |
(4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODTMZSONXRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599274 | |
Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100633-61-2 | |
Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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